4-(imidazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]benzamide
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Overview
Description
4-(imidazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]benzamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, a benzamide group, and a methoxyphenyl ethyl side chain. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(imidazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Attachment of the Imidazole Ring to Benzyl Chloride: The imidazole ring is then attached to benzyl chloride through a nucleophilic substitution reaction, forming 4-(imidazol-1-ylmethyl)benzyl chloride.
Formation of the Benzamide Group: The benzyl chloride derivative is reacted with 4-methoxyphenyl ethylamine to form the final product, this compound, through an amide bond formation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(imidazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(imidazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: It serves as a tool compound to investigate the role of imidazole derivatives in biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(imidazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in the active sites of enzymes, modulating their activity. The benzamide group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(imidazol-1-ylmethyl)benzamide: Lacks the methoxyphenyl ethyl side chain.
N-[2-(4-methoxyphenyl)ethyl]benzamide: Lacks the imidazole ring.
4-(imidazol-1-ylmethyl)-N-phenylbenzamide: Lacks the methoxy group on the phenyl ring.
Uniqueness
4-(imidazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]benzamide is unique due to the presence of both the imidazole ring and the methoxyphenyl ethyl side chain, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for diverse interactions with biological targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-25-19-8-4-16(5-9-19)10-11-22-20(24)18-6-2-17(3-7-18)14-23-13-12-21-15-23/h2-9,12-13,15H,10-11,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJWEVSWMKAHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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